molecular formula C12H12N2O3 B13695491 Ethyl 5-Methyl-2-(3-pyridyl)oxazole-4-carboxylate

Ethyl 5-Methyl-2-(3-pyridyl)oxazole-4-carboxylate

Cat. No.: B13695491
M. Wt: 232.23 g/mol
InChI Key: DTXPFAYXULTCLT-UHFFFAOYSA-N
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Description

Ethyl 5-Methyl-2-(3-pyridyl)oxazole-4-carboxylate is a heterocyclic compound that belongs to the oxazole family. Oxazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a pyridine ring attached to an oxazole ring, which is further substituted with an ethyl ester group and a methyl group. The unique structure of this compound makes it an interesting subject for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-Methyl-2-(3-pyridyl)oxazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-pyridylacetonitrile with ethyl 2-bromo-3-oxobutanoate in the presence of a base, followed by cyclization to form the oxazole ring. The reaction conditions often involve the use of solvents like ethanol or acetonitrile and catalysts such as potassium carbonate or sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques like recrystallization and chromatography is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-Methyl-2-(3-pyridyl)oxazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole N-oxides.

    Reduction: Reduction reactions can convert the oxazole ring to oxazoline derivatives.

    Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Oxazole N-oxides.

    Reduction: Oxazoline derivatives.

    Substitution: Various substituted oxazole derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 5-Methyl-2-(3-pyridyl)oxazole-4-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 5-Methyl-2-(3-pyridyl)oxazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways depend on the biological context and the specific target. For example, in antimicrobial studies, it may inhibit bacterial enzymes essential for cell wall synthesis, leading to cell death.

Comparison with Similar Compounds

Ethyl 5-Methyl-2-(3-pyridyl)oxazole-4-carboxylate can be compared with other oxazole derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C12H12N2O3

Molecular Weight

232.23 g/mol

IUPAC Name

ethyl 5-methyl-2-pyridin-3-yl-1,3-oxazole-4-carboxylate

InChI

InChI=1S/C12H12N2O3/c1-3-16-12(15)10-8(2)17-11(14-10)9-5-4-6-13-7-9/h4-7H,3H2,1-2H3

InChI Key

DTXPFAYXULTCLT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(OC(=N1)C2=CN=CC=C2)C

Origin of Product

United States

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